1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, also known by its catalog number BK78930, is a synthetic compound with potential applications in scientific research. This compound is classified under organic chemistry and is notable for its complex molecular structure and potential biological activities.
This compound can be sourced from chemical suppliers specializing in research chemicals. It is primarily available for research purposes and is not intended for human or animal use. The compound's CAS number is 2202420-87-7, and it has a molecular formula of C14H15N3O2S, with a molecular weight of approximately 289.35 g/mol .
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves the reaction of pyrrolidine derivatives with thiophene and thiazole moieties. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds are typically synthesized through the following methods:
Technical details regarding the specific reagents, conditions (such as temperature and solvent), and purification methods (like chromatography) would be critical for replicating the synthesis.
The molecular structure of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can be represented by its SMILES notation: O=C(N1CCC(C1)Oc1nccs1)Cc1cccnc1
. This notation provides insight into the connectivity of atoms within the molecule:
While specific reactions involving this compound are not extensively documented, similar compounds often undergo several types of reactions:
Technical details about reaction conditions (solvents, catalysts) would be essential for understanding these processes fully.
The mechanism of action for compounds like 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves interactions at a molecular level with biological targets:
Data supporting these mechanisms would ideally come from pharmacological studies or biochemical assays.
The physical properties of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one include:
Chemical properties include:
Relevant data or analyses would typically come from laboratory assessments or published studies on similar compounds.
The primary applications of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one lie within scientific research:
Further exploration through experimental studies could elucidate specific uses in medicinal chemistry or drug discovery contexts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: